molecular formula C23H23NO4 B2854045 (3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid CAS No. 2137568-86-4

(3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid

Numéro de catalogue: B2854045
Numéro CAS: 2137568-86-4
Poids moléculaire: 377.4 g/mol
Clé InChI: HKXVCUUOGVBHSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3a⁵,6aR)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid is a bicyclic pyrrolidine derivative featuring a fused cyclopentane-pyrrolidine ring system. The compound is characterized by:

  • Molecular Weight: 377.4 g/mol .
  • Key Functional Groups:
    • Fmoc (9-Fluorenylmethyloxycarbonyl) group: A widely used amine-protecting group in peptide synthesis, enhancing solubility in organic solvents .
    • Carboxylic acid moiety: Enables conjugation or salt formation for downstream applications.
  • Stereochemistry: The (3a⁵,6aR) configuration imparts rigidity to the bicyclic scaffold, influencing its interactions in chiral environments .

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block for constrained peptides, where its bicyclic structure enforces specific backbone conformations .

Propriétés

Numéro CAS

2137568-86-4

Formule moléculaire

C23H23NO4

Poids moléculaire

377.4 g/mol

Nom IUPAC

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C23H23NO4/c25-21(26)23-11-5-10-20(23)24(13-12-23)22(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)

Clé InChI

HKXVCUUOGVBHSF-UHFFFAOYSA-N

SMILES

C1CC2C(C1)(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

SMILES canonique

C1CC2C(C1)(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Solubilité

not available

Origine du produit

United States

Activité Biologique

The compound (3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid represents a unique structure within the class of pyrrole derivatives. Pyrrole compounds are known for their diverse biological activities, including analgesic and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

PropertyValue
Chemical Formula C23H23NO4
Molecular Weight 377.4 g/mol
IUPAC Name This compound
CAS Number 1418311-56-4
Appearance Solid

Analgesic Properties

Recent studies have highlighted the analgesic potential of pyrrole derivatives. Specifically, bioconjugates that incorporate pyrrole moieties have shown significant pain-relieving effects. In a study examining newly synthesized bioconjugates that included pyrrole acids and peptide sequences, results indicated that these compounds exhibited analgesic activity comparable to or exceeding that of parent compounds. The analgesic effects were evaluated using the Randall-Selitto test, which measures pain response in animal models .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrole derivatives are also noteworthy. The incorporation of peptide sequences known for their anti-inflammatory effects can enhance the overall efficacy of these compounds. For instance, a tetrapeptide sequence known as H-FELL-OH was shown to reduce white blood cell accumulation in bronchoalveolar fluid by 51%, suggesting a potential synergistic effect when combined with pyrrole structures .

Case Studies

  • Pyrrole Bioconjugates Study
    • Objective : To assess the analgesic and anti-inflammatory activities of bioconjugates containing pyrrole.
    • Methodology : Synthesis of hybrid molecules combining pyrrole acids with peptides.
    • Findings : All synthesized bioconjugates demonstrated analgesic activity; however, free pyrrole acids exhibited the highest activity despite lower stability. The combination with peptides improved hydrolytic stability while maintaining significant activity.
  • Hydrolytic Stability Assessment
    • Objective : To evaluate the stability of synthesized compounds under various pH conditions.
    • Methodology : Hydrolytic stability was monitored in model systems at pH 2.0, 7.4, and 9.0.
    • Findings : While free pyrrole acids were unstable under hydrolysis conditions, their conjugation with peptides led to enhanced stability without a substantial loss in biological activity .

Comparaison Avec Des Composés Similaires

Racemic Isomer: rac-(3aR,6aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b]pyrrole-3a-carboxylic Acid

  • Synthesis Challenges: Racemates require additional resolution steps to isolate active enantiomers, increasing production complexity .

Oxetane-Based Analog: 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid

  • Structural Features :
    • Oxetane ring : Replaces the cyclopentane-pyrrolidine system, introducing ring strain that may enhance reactivity .
    • Molecular Weight : 339.34 g/mol, lower than the target compound due to reduced ring complexity .
  • Functional Comparison :
    • Solubility : Oxetane’s polarity improves aqueous solubility compared to the hydrophobic cyclopentane ring .
    • Stability : The strained oxetane may hydrolyze faster under acidic conditions, limiting utility in prolonged reactions .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Core Structure Key Functional Groups Stereochemistry Primary Application
Target Compound (3a⁵,6aR-Fmoc-cyclopenta[b]pyrrole-3a-carboxylic acid) 377.4 Cyclopentane-pyrrole Fmoc, carboxylic acid (3a⁵,6aR) Peptide synthesis
rac-(3aR,6aS)-Fmoc-cyclopenta[b]pyrrole-3a-carboxylic acid 377.4 Cyclopentane-pyrrole Fmoc, carboxylic acid Racemic Exploratory synthesis
3-(Fmoc-amino)oxetane-3-carboxylic acid 339.34 Oxetane Fmoc, carboxylic acid N/A Solubility-enhanced SPPS
(3aR,6aS)-Tetrahydroimidazole derivative 414.5 (example) Furo-imidazole Benzyl, trione (3aR,6aS) Biotin synthesis

Research Findings and Implications

  • Stereochemical Impact : The (3a⁵,6aR) configuration in the target compound ensures compatibility with enzymatic systems in peptide elongation, unlike racemic analogs .
  • Ring System Trade-offs : Cyclopentane-pyrrole systems (target compound) balance stability and conformational rigidity, whereas oxetane-based analogs prioritize solubility at the cost of stability .
  • Functional Group Versatility : The Fmoc group’s universality in SPPS is retained across analogs, but downstream applications diverge based on core structure (e.g., biotin vs. peptide synthesis) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.